molecular formula C23H19ClN6O2 B2702432 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3,5-dimethylphenyl)acetamide CAS No. 1207036-53-0

2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2702432
CAS No.: 1207036-53-0
M. Wt: 446.9
InChI Key: FFUSWKNUKUWKNX-UHFFFAOYSA-N
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Description

2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3,5-dimethylphenyl)acetamide is a bioactive molecule cataloged in the ChEMBL database, which is a manually curated database of bioactive molecules with drug-like properties. The ChEMBL database brings together chemical, bioactivity, and genomic data to aid the translation of genomic information into effective new drugs .

Chemical Reactions Analysis

2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3,5-dimethylphenyl)acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3,5-dimethylphenyl)acetamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is used as a tool compound for probing targets or pathways of interest In biology, it is utilized in studies related to cellular processes and molecular interactionsIn industry, it can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include proteins, enzymes, or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3,5-dimethylphenyl)acetamide can be compared with other similar compounds cataloged in the ChEMBL database Similar compounds include those with comparable bioactivity profiles and chemical structuresSome similar compounds include other bioactive molecules with drug-like properties that are used in drug discovery and development .

Properties

IUPAC Name

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN6O2/c1-14-9-15(2)11-18(10-14)25-21(31)13-30-23(32)28-7-8-29-20(22(28)27-30)12-19(26-29)16-3-5-17(24)6-4-16/h3-12H,13H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUSWKNUKUWKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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